molecular formula C26H21N3O6S B11581642 ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate

ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate

Cat. No.: B11581642
M. Wt: 503.5 g/mol
InChI Key: CBLSKGGIQAQEAZ-HMAPJEAMSA-N
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Description

Ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazolone core fused with a 3,4-dimethoxyphenyl group and a furyl-benzoate ester moiety. Its Z-configuration at the methylidene bridge and the electron-rich substituents (e.g., methoxy groups) contribute to its unique physicochemical and biological properties, making it a candidate for pharmaceutical applications such as enzyme inhibition or antimicrobial activity .

Properties

Molecular Formula

C26H21N3O6S

Molecular Weight

503.5 g/mol

IUPAC Name

ethyl 4-[5-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C26H21N3O6S/c1-4-34-25(31)16-7-5-15(6-8-16)19-12-10-18(35-19)14-22-24(30)29-26(36-22)27-23(28-29)17-9-11-20(32-2)21(13-17)33-3/h5-14H,4H2,1-3H3/b22-14-

InChI Key

CBLSKGGIQAQEAZ-HMAPJEAMSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N4C(=NC(=N4)C5=CC(=C(C=C5)OC)OC)S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate typically involves multi-step organic reactions. The key steps include the formation of the thiazolo-triazole core, the introduction of the dimethoxyphenyl group, and the coupling with the furan ring. Common reagents used in these reactions include thiosemicarbazide, dimethoxybenzaldehyde, and ethyl benzoate. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like p-toluenesulfonic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research has indicated that ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives containing thiazole rings are often evaluated for their efficacy against resistant pathogens .
  • Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been explored in several studies. Its mechanism may involve the induction of apoptosis in cancer cells through pathways activated by triazole derivatives .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties in preclinical models. This effect is attributed to their ability to inhibit pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceutical Biology assessed various thiazole derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound showed potent activity against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

Research featured in Molecules investigated the anticancer effects of triazole-containing compounds. The study found that these compounds induced apoptosis in human cancer cell lines through mitochondrial pathways . this compound was highlighted for its potential as a lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and 3D Similarity Analysis

The compound’s structural analogs share the thiazolo-triazolone core but differ in substituents. Key comparisons include:

Compound Substituent Variations 3D Similarity Metrics (ST/CT) Tanimoto Coefficient
Target Compound 3,4-Dimethoxyphenyl, ethyl benzoate, furyl ST ≥ 0.8, CT ≥ 0.5 0.85
4-[(Z)-(2-(4-Isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate 4-Isopropoxyphenyl, acetoxy group ST 0.78, CT 0.52 0.79
Methyl 4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate Methyl ester (vs. ethyl ester) ST 0.95, CT 0.90 0.98
(5Z)-2-(4-methylphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-Methylphenyl, propoxybenzylidene ST 0.70, CT 0.45 0.68
  • Key Observations: The methyl ester analog () shows near-identical 3D similarity (ST 0.95) and Tanimoto coefficient (0.98), indicating minor pharmacokinetic differences due to ester chain length . Compounds with bulkier substituents (e.g., isopropoxy, propoxy) exhibit lower shape/feature similarity (ST/CT) and Tanimoto scores, suggesting reduced compatibility with target binding pockets .

Biological Activity

Ethyl 4-(5-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-2-furyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Overview of Structure and Properties

The compound features a thiazole moiety fused with a triazole structure, which is known for its diverse biological activities. The presence of methoxy groups on the phenyl ring and the ester functional group contributes to its chemical reactivity and potential pharmacological effects.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and triazole rings demonstrate significant antitumor properties. For instance:

  • Cytotoxicity : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. For example, thiazole derivatives exhibited IC50 values as low as 1.61 µg/mL against certain tumor cells .
  • Mechanism of Action : The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival pathways. Thiazole-containing compounds have been shown to interact with proteins like Bcl-2 through hydrophobic contacts .

Antibacterial Activity

Compounds with similar structures have also been evaluated for their antibacterial properties. For example:

  • Activity Against Pathogens : Some derivatives exhibited good antibacterial activity against standard strains compared to chloramphenicol . The presence of electron-donating groups enhances their interaction with bacterial targets.

Case Studies and Research Findings

  • Study on Thiazole Derivatives :
    • A study focused on thiazole derivatives highlighted their anticancer potential through structure-activity relationship (SAR) analysis. The presence of specific substituents like methoxy groups significantly increased cytotoxicity against various cancer cell lines .
  • Synthesis and Characterization :
    • Another research article detailed the synthesis of thiazolo-triazole compounds and their biological evaluations. The synthesized compounds were characterized using spectroscopic methods and showed promising results in preliminary biological assays .
  • Antiviral Properties :
    • Some thiazole-based compounds demonstrated antiviral activity in vitro, suggesting that this compound could potentially exhibit similar effects .

Data Summary Table

Biological ActivityIC50 (µg/mL)Mechanism of Action
Antitumor1.61Inhibition of Bcl-2
AntibacterialVariableInteraction with bacterial targets
AntiviralNot specifiedInhibition of viral replication

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